1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a piperazine ring substituted with bromine, methoxy, and ethoxy groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl chloride and 4-ethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors.
Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine: Lacks the bromine atom, which may result in different chemical and biological properties.
1-(5-bromo-2-methoxybenzyl)-4-benzylpiperazine: Similar structure but without the ethoxy group, potentially affecting its reactivity and activity.
1-(5-bromo-2-methoxybenzyl)-4-(4-methylbenzyl)piperazine: Contains a methyl group instead of an ethoxy group, which may influence its pharmacological profile.
Uniqueness
1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of both bromine and ethoxy substituents, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its metabolic stability.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-3-26-20-7-4-17(5-8-20)15-23-10-12-24(13-11-23)16-18-14-19(22)6-9-21(18)25-2/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACYGSBTBKXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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